molecular formula C10H6N2O3 B1586907 6-Nitroquinoline-2-carbaldehyde CAS No. 59500-67-3

6-Nitroquinoline-2-carbaldehyde

Cat. No.: B1586907
CAS No.: 59500-67-3
M. Wt: 202.17 g/mol
InChI Key: BOUDHYSDNNTOQD-UHFFFAOYSA-N
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Description

6-Nitroquinoline-2-carbaldehyde is a chemical compound belonging to the quinoline family, characterized by a quinoline ring substituted with a nitro group at the sixth position and an aldehyde group at the second position

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Quinoline derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific functional groups present in the quinoline derivative .

Cellular Effects

Quinoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 6-Nitroquinoline-2-carbaldehyde at different dosages in animal models have not been reported. Studies on quinoline derivatives suggest that these compounds can have varying effects at different dosages , but specific data for this compound is currently lacking.

Metabolic Pathways

Quinoline derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently unavailable. Quinoline derivatives can interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Quinoline derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinoline-2-carbaldehyde typically involves the nitration of quinoline derivatives followed by formylation. One common method includes the nitration of quinoline to produce 6-nitroquinoline, which is then subjected to a Vilsmeier-Haack reaction to introduce the formyl group at the second position. The Vilsmeier reagent is prepared by reacting thionyl chloride or phosphorus oxychloride with N,N-dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Nitroquinoline-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the position adjacent to the nitro group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 6-Nitroquinoline-2-carboxylic acid.

    Reduction: 6-Aminoquinoline-2-carbaldehyde.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Nitroquinoline-2-carbaldehyde has diverse applications in scientific research:

Comparison with Similar Compounds

    6-Nitroquinoline: Lacks the aldehyde group, making it less reactive in certain synthetic applications.

    2-Quinolinecarboxaldehyde: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    6-Aminoquinoline-2-carbaldehyde: Formed by the reduction of 6-Nitroquinoline-2-carbaldehyde, with distinct biological properties.

Uniqueness: this compound’s combination of a nitro group and an aldehyde group provides unique reactivity, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research .

Properties

IUPAC Name

6-nitroquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O3/c13-6-8-2-1-7-5-9(12(14)15)3-4-10(7)11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUDHYSDNNTOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C=O)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405702
Record name 6-nitroquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59500-67-3
Record name 6-nitroquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methyl-6-nitroquinoline (0.4 ml, 0.5M solution in dioxane) was treated with selenium dioxide 90.2 ml, 0.9M solution in 9/1 dioxane/water) and heated to 90° C. overnight. The mixture was cooled to room temperature and diluted with water (1 ml). The mixture was then extracted with ethyl acetate (3×2 ml). The organic extract was then dried in vacuo to give 6-nitro-2-quinolinecarboxaldehyde which was carried forward without further purification. Daptomycin (1 ml, 0.1 M in dry dimethylformamide) was treated successively with 6-nitro-2-quinolinecarboxaldehyde prepared above in dry dimethylformamide (0.2 ml) and sodium triacetoxyborohydride (0.4 ml, 1.5M solution in dry dimethylformamide). The mixture was capped and shaken briefly. After 24 h, the mixture was treated with water (0.2 ml) and loaded onto an IBSIL-C87 5μ 250×20.2 mm column. The column was eluted at 25 ml/min under the gradient conditions of 30-60% acetonitrile in 5 mM ammonium phosphate buffer over 25 min followed by holding at 60% acetonitrile in 5 mM ammonium phosphate buffer for another 10 min. The desired fractions were collected and the acetonitrile was removed by evaporation. The residue was applied to a Bondesil 40μ C8 resin column, washed with water and the product was eluted with methanol. Evaporation of the methanol gave compound 282 as a pale yellow solid.
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
90.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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